molecular formula C5H11N B12800500 2,2,3-Trimethylaziridine CAS No. 21031-16-3

2,2,3-Trimethylaziridine

Cat. No.: B12800500
CAS No.: 21031-16-3
M. Wt: 85.15 g/mol
InChI Key: AMDSLFHCCDFCGU-UHFFFAOYSA-N
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Description

2,2,3-Trimethylaziridine is a substituted aziridine, a three-membered heterocyclic ring containing one nitrogen atom and two carbon atoms. The compound features methyl groups at positions 2, 2, and 3 on the aziridine ring. Aziridines are known for their high ring strain and reactivity, making them valuable intermediates in organic synthesis, pharmaceuticals, and agrochemicals. The substitution pattern in this compound introduces steric and electronic effects that influence its physical properties, reactivity, and stereochemical behavior.

Properties

CAS No.

21031-16-3

Molecular Formula

C5H11N

Molecular Weight

85.15 g/mol

IUPAC Name

2,2,3-trimethylaziridine

InChI

InChI=1S/C5H11N/c1-4-5(2,3)6-4/h4,6H,1-3H3

InChI Key

AMDSLFHCCDFCGU-UHFFFAOYSA-N

Canonical SMILES

CC1C(N1)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2,3-Trimethylaziridine can be synthesized through several methods. One common approach involves the reaction of 2,2,3-trimethyl-1-propanol with a nitrogen source under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the aziridine ring .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 2,2,3-Trimethylaziridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

  • 2,2,3-Trimethylaziridine is utilized as an intermediate in the synthesis of more complex organic compounds. Its aziridine ring can undergo ring-opening reactions to form various derivatives that are pivotal in organic synthesis.

Polymer Production

  • The compound is employed in the production of polymers and materials due to its reactive nature. It can be incorporated into polymer chains to enhance properties such as durability and resistance to environmental factors.

Biological Research

Study of Biological Processes

  • The reactivity of this compound makes it useful for investigating biological interactions. Researchers utilize its ability to form adducts with biomolecules to study mechanisms of action in various biological systems.

Antioxidant and Anticancer Potential

  • Recent studies have highlighted the compound's presence in natural extracts with notable antioxidant and anticancer properties. For instance, an ethyl acetate extract containing this compound demonstrated significant cytotoxic effects against several cancer cell lines (HeLa, MDA-MB-231, HT-29), indicating its potential for drug development .

Table 1: Cytotoxic Effects of Ethyl Acetate Extract Containing this compound

Cell LineIC50 (µg/mL)
HeLa6.25
MDA-MB-23112.5
HT-2912.5

Medicinal Applications

Pharmaceutical Intermediate

  • Ongoing research investigates the potential of this compound as a pharmaceutical intermediate. Its ability to participate in nucleophilic substitutions makes it a candidate for developing new therapeutic agents targeting various diseases.

Mechanism of Action

  • The mechanism by which this compound exerts its biological effects involves the reactivity of the aziridine ring. The nitrogen atom's lone pair can engage in diverse chemical reactions that may influence biological pathways relevant to drug action.

Industrial Applications

Coatings and Adhesives

  • In industrial settings, this compound is utilized in the formulation of coatings and adhesives. Its chemical properties contribute to improved adhesion and durability of products used in construction and manufacturing.

Case Studies

  • Anticancer Activity Study
    • A study on the ethyl acetate extract from Talaromyces tratensis revealed that the extract containing this compound exhibited significant cytotoxicity against various cancer cell lines. The findings suggest that this compound could be further explored for its therapeutic potential in oncology .
  • Synthesis of Novel Compounds
    • Research involving the synthesis of novel aziridines has demonstrated that derivatives of this compound can be created through selective reactions with other reagents. These derivatives are being studied for their potential applications in drug development and material science.

Mechanism of Action

The mechanism by which 2,2,3-trimethylaziridine exerts its effects involves the reactivity of the aziridine ring. The nitrogen atom’s lone pair of electrons can participate in various chemical reactions, making the compound a versatile intermediate. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Stereochemical Comparisons

1,2,2-Trimethylaziridine

  • Substituent Positions : Methyl groups at positions 1 (nitrogen), 2, and 2.
  • Symmetry and Chirality: The nitrogen atom in aziridine typically adopts a trigonal pyramidal geometry. In 1,2,2-trimethylaziridine, the nitrogen bears a methyl group, while carbon 2 has two methyl substituents. This arrangement disrupts the molecule’s symmetry, creating a chiral center at carbon 2. The lack of a plane of symmetry allows for the existence of non-superimposable enantiomers, which are isolable under standard conditions .

2,2,3-Trimethylaziridine

  • Substituent Positions : Methyl groups at positions 2, 2, and 3.
  • Symmetry and Chirality: The two methyl groups on carbon 2 and one on carbon 3 introduce steric bulk. However, the molecule’s symmetry depends on the spatial arrangement of substituents. If the methyl groups on carbon 2 are positioned such that they mirror each other across a hypothetical plane bisecting the nitrogen and carbon 3, the molecule may retain a plane of symmetry, rendering it achiral. Alternatively, if steric constraints force an asymmetric conformation, chirality could arise.

Unsubstituted Aziridine

  • Substituent Positions: No methyl groups.
  • Symmetry and Chirality : The parent aziridine lacks substituents, resulting in a plane of symmetry through the nitrogen and the midpoint of the C2–C3 bond. This symmetry precludes chirality.

Data Tables

Table 1. Structural and Stereochemical Comparison of Aziridine Derivatives

Compound Substituent Positions Symmetry Elements Chiral Centers Isolable Enantiomers
Aziridine None Plane of symmetry No No
1,2,2-Trimethylaziridine 1 (N), 2, 2 None Yes (C2) Yes
This compound 2, 2, 3 Unconfirmed Unconfirmed Not reported

Table 2. Reactivity Trends in Aziridines

Compound Ring Strain Steric Hindrance Nucleophilicity (N)
Aziridine High Low High
1,2,2-Trimethylaziridine High Moderate Moderate
This compound High High Low

Research Findings and Implications

  • Stereochemical Insights : Evidence confirms that 1,2,2-trimethylaziridine’s substitution pattern creates a chiral center, enabling enantiomer isolation. This property is critical for asymmetric catalysis and drug design .
  • Gaps in Data : Direct comparative studies on this compound are scarce. Further experimental work is needed to resolve its stereochemical behavior and reactivity.

Biological Activity

2,2,3-Trimethylaziridine is a cyclic amine belonging to the aziridine family, characterized by its three-membered ring structure containing a nitrogen atom. This compound has garnered attention in recent years due to its potential biological activities, particularly in the fields of pharmacology and toxicology. Understanding its biological activity is crucial for evaluating its applicability in medicinal chemistry and other biological applications.

Chemical Structure and Properties

The molecular formula of this compound is C5H11N, with a molecular weight of approximately 99.15 g/mol. Its structure features three methyl groups attached to the aziridine ring, which contributes to its unique chemical reactivity and potential biological activity.

PropertyValue
Molecular FormulaC5H11N
Molecular Weight99.15 g/mol
Boiling Point90-92 °C (approx.)
Density0.8 g/cm³

Antioxidant Activity

Recent studies have indicated that derivatives of this compound exhibit significant antioxidant properties. For instance, an ethyl acetate extract from marine-derived fungus Talaromyces tratensis containing N-(1,1-Dimethylpropyl)-2,2,3-trimethylaziridine-1-carboxamide demonstrated notable antioxidant activity with an IC50 value of 157.26 μg/mL in Ferric Reducing Antioxidant Power (FRAP) assays . This suggests that compounds related to this compound could be effective in combating oxidative stress.

Anticancer Potential

The anticancer potential of this compound derivatives has also been explored. The aforementioned study on Talaromyces tratensis revealed that the ethyl acetate extract exhibited cytotoxic effects against various cancer cell lines including HeLa (cervical cancer), MDA-MB-231 (breast cancer), and HT-29 (colon cancer). The extract showed a dose-dependent cytotoxic effect with IC50 values as low as 6.25 μg/mL for HeLa cells . These findings highlight the potential of this compound as a candidate for cancer therapy.

Inflammatory Response Modulation

In addition to its antioxidant and anticancer properties, aziridine compounds have been implicated in modulating inflammatory responses. Research indicates that aziridines can influence cytokine production and signaling pathways involved in inflammation . This property may be beneficial in developing treatments for inflammatory diseases.

Case Study 1: Antioxidant and Anticancer Activity

A study conducted on the ethyl acetate extract of Talaromyces tratensis assessed its phytochemical constituents using Gas Chromatography-Mass Spectrometry (GC-MS). The extract contained several bioactive compounds including N-(1,1-Dimethylpropyl)-2,2,3-trimethylaziridine-1-carboxamide. The study concluded that these compounds contributed significantly to the antioxidant and anticancer activities observed in vitro .

Case Study 2: Bioactivity in Natural Extracts

Another investigation analyzed bioactive compounds from wild-edible mushrooms which included derivatives of this compound. Although no specific biological activity was reported for this compound alone in the study, it was part of a broader analysis indicating the presence of various bioactive substances that could have synergistic effects when combined with other phytochemicals .

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